1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone
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Overview
Description
1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone is a complex organic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a unique structure combining a piperidine ring, a pyrazolo[3,4-d]pyrimidine core, and a thioether linkage, making it a versatile candidate for various biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.
Introduction of the Thioether Linkage: The thioether bond is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.
Attachment of the Piperidine Ring: The final step involves the coupling of the benzylpiperidine moiety to the thioether-linked pyrazolo[3,4-d]pyrimidine core, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The benzyl group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Pyrazolo[3,4-d]pyrimidine Derivatives: From reduction reactions.
Substituted Piperidine Derivatives: From substitution reactions.
Scientific Research Applications
1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone has several scientific research applications:
Medicinal Chemistry: It is explored as a potential kinase inhibitor for cancer therapy due to its ability to interact with ATP-binding sites of kinases.
Biological Studies: The compound is used in studies involving cell cycle regulation and apoptosis, particularly in cancer cell lines.
Pharmacological Research: It serves as a lead compound for developing new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone involves its interaction with kinase enzymes. The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, allowing the compound to bind to the ATP-binding site of kinases, thereby inhibiting their activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenylpyrazolo[3,4-d]pyrimidin-4-amine
- 4-Phenoxy-6-aryl-1H-pyrazolo[3,4-d]pyrimidine
- N-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone is unique due to its combination of a piperidine ring, a pyrazolo[3,4-d]pyrimidine core, and a thioether linkage. This unique structure enhances its binding affinity and specificity towards kinase enzymes, making it a valuable compound for targeted cancer therapy .
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5OS/c31-23(29-13-11-20(12-14-29)15-19-7-3-1-4-8-19)17-32-25-22-16-28-30(24(22)26-18-27-25)21-9-5-2-6-10-21/h1-10,16,18,20H,11-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHQGGOBXNFVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.